Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Overview
Description
INT-767 is a semisynthetic bile acid derivative known for its dual agonistic activity on farnesoid X receptor and Takeda G protein-coupled receptor 5. This compound has shown significant potential in the treatment of non-alcoholic steatohepatitis and other liver disorders by promoting visceral adipose brown lipogenesis and enhancing mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of INT-767 involves several key steps, including Grignard addition, a one-pot two-step shortening-reduction of the carboxylic side chain, and a final sulfation reaction . The process begins with the preparation of the Grignard reagent, which is then added to the starting material. This is followed by a reduction step to shorten the carboxylic side chain, and finally, the compound undergoes sulfation to yield INT-767 .
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. The key sequences in the industrial production include the same steps as the synthetic route but are scaled up and optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: INT-767 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic potential .
Common Reagents and Conditions: Common reagents used in the reactions involving INT-767 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like dimethyl sulfoxide . The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from these reactions include various metabolites that retain the biological activity of INT-767. These metabolites are crucial for its therapeutic effects .
Scientific Research Applications
INT-767 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of bile acid derivatives and their interactions with receptors . In biology, it is used to investigate the effects of bile acids on cellular processes and metabolic pathways . In medicine, INT-767 is being explored for its potential to treat liver disorders, including non-alcoholic steatohepatitis and liver fibrosis . In industry, it is used in the development of new therapeutic agents and drug formulations .
Mechanism of Action
INT-767 exerts its effects by activating farnesoid X receptor and Takeda G protein-coupled receptor 5. These receptors play crucial roles in regulating bile acid metabolism, lipid homeostasis, and glucose metabolism . By activating these receptors, INT-767 promotes the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis . This leads to improved liver function, reduced inflammation, and enhanced metabolic health .
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to INT-767 include obeticholic acid, tropifexor, and selonsertib . These compounds also target farnesoid X receptor and have shown potential in treating liver disorders .
Uniqueness: INT-767 is unique due to its dual agonistic activity on both farnesoid X receptor and Takeda G protein-coupled receptor 5, which enhances its therapeutic potential compared to other similar compounds . Additionally, INT-767 has shown higher potency and efficacy in preclinical studies, making it a promising candidate for further development .
Properties
IUPAC Name |
sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O6S.Na/c1-5-17-21-14-16(26)8-11-25(21,4)20-9-12-24(3)18(6-7-19(24)22(20)23(17)27)15(2)10-13-31-32(28,29)30;/h15-23,26-27H,5-14H2,1-4H3,(H,28,29,30);/q;+1/p-1/t15-,16-,17-,18-,19+,20+,21+,22+,23-,24-,25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWHUPIUUZFFK-PMWRKVJASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCOS(=O)(=O)[O-])C)C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCOS(=O)(=O)[O-])C)C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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